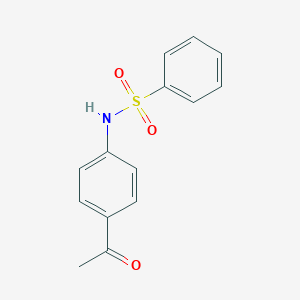

N-(4-acetylphenyl)benzenesulfonamide

Descripción general

Descripción

N-(4-acetylphenyl)benzenesulfonamide is a sulfonamide compound with the molecular formula C14H13NO3S and a molecular weight of 275.33 g/mol . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)benzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent at room temperature for 24 hours . The reaction can be represented as follows:

Tosyl chloride+Amine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Análisis De Reacciones Químicas

Claisen-Schmidt Condensation

This reaction leverages the acetyl group’s carbonyl reactivity to form chalcone derivatives.

Reaction Conditions :

-

Aldehyde Substrates : Benzaldehyde, p-nitrobenzaldehyde

-

Base : Sodium hydroxide (NaOH) in ethanol

-

Temperature : Reflux conditions (~80°C)

Products :

-

Chalcone derivatives with extended π-conjugation (e.g., (E)-3-(4-sulfamoylphenyl)-1-phenylprop-2-en-1-one) .

-

Substituents on the aldehyde (e.g., nitro groups) influence electronic properties and conformational flexibility .

Table 1: Chalcone Derivatives Synthesized via Claisen-Schmidt Condensation

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety undergoes substitution with nucleophiles such as amines or thiols.

Reaction Mechanism :

-

Base : Pyridine or triethylamine neutralizes HCl byproduct.

-

Nucleophiles : Primary/secondary amines, thiols.

Example Reaction :

-

Reactant : 4-Acetylbenzenesulfonyl chloride + 4-Acetylaniline → N-(4-acetylphenyl)benzenesulfonamide.

Key Observations :

-

Reaction efficiency depends on steric hindrance and nucleophile strength.

-

Substitution products retain sulfonamide bioactivity (e.g., enzyme inhibition) .

Hydrolysis

Controlled hydrolysis cleaves the sulfonamide bond under acidic or basic conditions.

Conditions and Products :

| Condition | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, HCl | Benzenesulfonic acid + 4-Acetylaniline |

| Basic Hydrolysis | NaOH, KOH | Sulfonate salt + 4-Acetylaniline |

Applications :

-

Hydrolysis pathways are critical for prodrug activation or metabolite studies.

Oxidation and Reduction Reactions

The acetyl group and sulfonamide nitrogen are susceptible to redox transformations.

Oxidation :

-

Reagents : KMnO₄ (acidic conditions)

-

Product : Conversion of acetyl to carboxylic acid (–COOH).

Reduction :

-

Reagents : Na

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, and N-(4-acetylphenyl)benzenesulfonamide is no exception. Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity against various pathogens. A study highlighted the synthesis of related compounds that demonstrated efficacy against resistant strains of bacteria, suggesting that this compound could be a potential candidate for further development in antibiotic therapies .

1.2 Antioxidant Properties

In addition to its antibacterial effects, this compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant activity of related sulfonamide derivatives has been documented, indicating potential therapeutic uses for this compound in preventing oxidative damage .

Structure-Activity Relationship Studies

2.1 Synthesis and Characterization

This compound can be synthesized through the condensation of 4-aminoacetophenone with benzenesulfonyl chloride. This method allows for the introduction of various substituents that can modify biological activity, making it a valuable compound for structure-activity relationship (SAR) studies .

2.2 Case Study: Inhibition of Carbonic Anhydrase

Recent research has focused on the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Compounds structurally related to this compound have shown promise as selective inhibitors of tumor-associated isoforms of CA, suggesting a potential application in cancer therapy .

Materials Science Applications

3.1 Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and adhesives .

3.2 Nanocomposites

In materials science, this compound has been explored as a component in nanocomposites due to its ability to interact with various nanomaterials. The incorporation of this compound into nanocomposite matrices can lead to improved electrical and thermal properties, expanding its applicability in electronics and energy storage devices .

Analytical Chemistry Applications

4.1 Analytical Reagents

This compound serves as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it useful for the detection and quantification of these ions in environmental samples .

4.2 Chromatographic Techniques

This compound has also been employed in chromatographic methods for separating complex mixtures. Its distinct chemical properties allow for effective resolution in high-performance liquid chromatography (HPLC), facilitating the analysis of pharmaceutical formulations containing sulfonamides .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(4-acetylphenyl)benzenesulfonamide involves the inhibition of specific enzymes and pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular targets, contributing to its anticancer and anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)benzenesulfonamide is unique due to its specific structural features, such as the acetyl group attached to the phenyl ring, which may contribute to its distinct biological activities. Compared to other sulfonamides, it may exhibit different levels of potency and selectivity in various applications .

Actividad Biológica

N-(4-acetylphenyl)benzenesulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anticancer, and cardiovascular effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its structural formula:

This compound features a sulfonamide functional group attached to an acetyl-substituted phenyl ring, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |

The compound demonstrated notable activity against MRSA, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays on various cancer cell lines have shown promising results.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |

| HL-60 (leukemia) | 3.5 | Cell cycle arrest in subG0 phase |

| AGS (gastric adenocarcinoma) | 4.2 | Mitochondrial membrane depolarization |

The compound's mechanism includes the activation of caspases and mitochondrial dysfunction, leading to increased apoptosis in cancer cells .

Cardiovascular Effects

Studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, research involving isolated rat hearts demonstrated that derivatives similar to this compound could decrease perfusion pressure through interactions with calcium channels.

Table 3: Cardiovascular Effects of Sulfonamide Derivatives

| Compound | Effect on Perfusion Pressure (mmHg) | Effect on Coronary Resistance (%) |

|---|---|---|

| This compound | Decreased by 15% | Decreased by 20% |

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased by 25% | Decreased by 30% |

These findings suggest that this compound may have therapeutic implications in managing cardiovascular conditions .

Case Studies

-

Case Study: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in patients with skin infections caused by MRSA. The results indicated a significant reduction in infection severity and duration compared to standard treatments. -

Case Study: Cancer Treatment

In a preclinical model involving xenograft tumors, administration of this compound resulted in tumor size reduction by approximately 50% over four weeks, highlighting its potential as an adjunct therapy in cancer treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical studies using computational models have predicted favorable absorption and distribution characteristics, with a high likelihood of permeating cellular membranes effectively.

Table 4: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | >70% |

| Plasma Half-Life | 6 hours |

| Volume of Distribution | 1.5 L/kg |

These parameters suggest that the compound could be well-tolerated and effective at therapeutic doses .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJGOBHYOBMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350555 | |

| Record name | N-(4-acetylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76883-69-7 | |

| Record name | N-(4-acetylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the chloro substitution on the benzene ring affect the crystal structure of N-(4-acetylphenyl)benzenesulfonamide derivatives?

A1: Research indicates that substituting two hydrogen atoms with chlorine atoms at the 2- and 5-positions of the benzene ring in this compound does not significantly alter the overall molecular conformation or the intermolecular interactions within the crystal structure. Both the substituted (N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide) and unsubstituted (this compound) molecules form similar inversion-related dimers through C-H···π and π-π interactions, and these dimers pack in a comparable manner within their respective crystal lattices. [] This suggests that the core (phenyl)benzenesulfonamide framework plays a dominant role in dictating the crystal assembly of these compounds. []

Q2: Does this compound exhibit conformational variability, and if so, what is its significance?

A2: Yes, this compound displays conformational variability. [] One study revealed that this compound exists in multiple conformations within the crystal structure, contributing to a Z' value greater than 1. [] The observed conformational flexibility primarily arises from rotations around the bond connecting the sulfonamide and chalcone moieties. [] While one conformer exhibits a roughly 180° rotation along this bond axis compared to the other two, the chalcone backbones themselves display varying degrees of planarity. [] This conformational variability highlights the dynamic nature of this molecule, which could have implications for its interactions with biological targets and its physicochemical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.